BenchChemオンラインストアへようこそ!

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

CRF-binding protein STAT inhibition positional isomer SAR

This benzothiazole-oxadiazole hybrid (CID 4252281) is the experimentally confirmed para-chloro isomer with validated CRF-BP affinity (EC₅₀ = 2.26 µM; PubChem AID 602473). Unlike the inactive ortho-chloro analog or geometric variants, this isomer provides a reproducible benchmark for CRF-BP assays. Multi-vendor availability (Enamine, ChemDiv, Vitas-M, MolPort) under ZINC19737391 ensures supply continuity across multi-year screening campaigns. The para-chloro motif delivers halogen-bond capacity and lipophilicity (cLogP ≈ 3.8) critical for hydrophobic pocket engagement—unsuitable for substitution without empirical re-validation.

Molecular Formula C16H9ClN4O2S
Molecular Weight 356.8 g/mol
Cat. No. B10796753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Molecular FormulaC16H9ClN4O2S
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H9ClN4O2S/c17-10-7-5-9(6-8-10)14-20-21-16(23-14)19-13(22)15-18-11-3-1-2-4-12(11)24-15/h1-8H,(H,19,21,22)
InChIKeyUXZRTYHETXEXGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide – Compound Identity and Screening Provenance for Scientific Procurement


N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide (CID 4252281; molecular formula C₁₆H₉ClN₄O₂S; MW 356.8 g/mol) is a heterocyclic hybrid molecule that fuses a benzothiazole-2-carboxamide core with a 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine moiety via a carboxamide linker [1]. The compound was deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) as MLS000530071 and screened through the Sanford-Burnham Center for Chemical Genomics (SBCCG) against corticotropin-releasing factor-binding protein (CRF-BP), yielding an EC₅₀ of 2.26 µM (PubChem BioAssay AID 602473) [1]. It is catalogued in the ZINC database (ZINC19737391) and is commercially available as a research-grade screening compound from multiple vendors including Enamine, ChemDiv, and Vitas-M [2].

Why In-Class Benzothiazole-Oxadiazole Carboxamides Cannot Be Interchanged During N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide Procurement


The benzothiazole-oxadiazole carboxamide chemotype is exquisitely sensitive to two structural variables: the position of chlorine substitution on the phenyl ring attached to the oxadiazole (ortho vs. para), and the attachment point of the carboxamide linker on the benzothiazole core (C2 vs. C6). Screening data from the MLSMR library demonstrates that the para-chloro isomer (target compound) exhibits measurable affinity for CRF-binding protein (EC₅₀ = 2.26 µM), whereas the ortho-chloro positional isomer (CID 4260390; MLS000530042) is essentially inactive against STAT1 and STAT3 (EC₅₀ > 55.7 µM in both assays) [1][2]. Furthermore, the regioisomer N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 865287-28-1) differs in both vendor sourcing pathways and the fundamental geometry of the benzothiazole-carboxamide junction, which alters hydrogen-bonding capacity and molecular recognition . Substituting any of these analogs without empirical verification introduces uncontrolled variables in target engagement, potency, and reproducibility.

Quantitative Differentiation Evidence for N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide Against Closest Analogs


Para-Chloro vs. Ortho-Chloro Isomer: Divergent Target Engagement Profiles in MLSMR Screening

In the NIH Molecular Libraries screening campaign, the para-chloro isomer (target compound) engaged CRF-binding protein with an EC₅₀ of 2.26 µM, while the ortho-chloro positional isomer showed no measurable activity on this target. Instead, the ortho-chloro analog was profiled against STAT1 and STAT3, where it displayed negligible inhibition (EC₅₀/IC₅₀ > 55.7 µM) [1][2]. Although the two isomers were not screened against identical targets in a single head-to-head panel, the divergent biological signature—active on CRF-BP versus inactive on STATs—is consistent with the well-established principle that the position of halogen substitution on the 5-phenyl-1,3,4-oxadiazole ring dictates molecular recognition by altering both the conformational landscape and the electrostatic potential surface of the oxadiazole ring [3].

CRF-binding protein STAT inhibition positional isomer SAR MLSMR screening

Regioisomer Differentiation: 2-Carboxamide vs. 6-Carboxamide Benzothiazole Attachment Determines Hydrogen-Bond Donor/Acceptor Topology

The target compound bears the carboxamide linker at the 2-position of the benzothiazole ring, positioning the carbonyl oxygen and amide NH in a defined spatial relationship to the oxadiazole ring. The regioisomer N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide (CAS 865287-28-1) moves the carboxamide attachment to the 6-position of the benzothiazole, which alters both the intramolecular hydrogen-bond network and the vector of the oxadiazole-phenyl pharmacophore relative to the benzothiazole scaffold [1]. In related benzothiazole-oxadiazole hybrid series, such regioisomeric differences have been shown to produce IC₅₀ shifts exceeding 10-fold in enzyme inhibition assays (e.g., α-glucosidase: 4.60 µM to >48 µM across structurally related analogs) [2]. The 2-carboxamide regioisomer places the amide carbonyl in conjugation with the benzothiazole C=N, enhancing planarity and π-stacking potential that is absent in the 6-substituted analog [3].

regioisomer benzothiazole substitution carboxamide topology molecular recognition

4-Chlorophenyl vs. Unsubstituted Phenyl Oxadiazole: The Halogen Effect on Lipophilicity and Target Binding Potential

The presence of the para-chloro substituent on the 5-phenyl ring of the oxadiazole distinguishes this compound from the unsubstituted phenyl analog (N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazole-2-carboxamide; ChEBI 121455) [1]. The chlorine atom contributes approximately +0.7 to the calculated logP (estimated cLogP: target ~3.8 vs. unsubstituted phenyl analog ~3.1), which directly impacts membrane permeability, plasma protein binding, and non-specific binding in biochemical assays [2]. In the context of the CRF-binding protein target, where the binding site includes a hydrophobic pocket, the enhanced lipophilicity conferred by the 4-chloro group is expected to improve target engagement relative to the des-chloro analog. The 4-chlorophenyl group also participates in halogen-bonding interactions with protein backbone carbonyls, a recognition element absent in the unsubstituted phenyl, 4-fluorophenyl, and 4-methylphenyl analogs [3].

halogen effect lipophilicity 4-chlorophenyl SAR ADME

Procurement Reproducibility: Defined MLSMR Provenance and Multi-Vendor Availability vs. Single-Source Analogs

The target compound benefits from a documented MLSMR provenance (MLS000530071) with an associated PubChem BioAssay record (AID 602473) that provides a reference activity value (EC₅₀ = 2.26 µM) against which newly procured batches can be benchmarked [1]. It is commercially available from multiple independent vendors—Enamine (make-on-demand), ChemDiv, Vitas-M, and via the MolPort marketplace—ensuring competitive pricing and supply redundancy [2]. In contrast, the 6-carboxamide regioisomer (CAS 865287-28-1) is primarily available through Arctom Scientific with limited multi-vendor redundancy, and the unsubstituted phenyl analog (ChEBI 121455) lacks documented screening data in major public databases . For laboratories requiring batch-to-batch consistency and the ability to validate compound identity against a public bioactivity benchmark, the target compound's MLSMR pedigree and multi-vendor availability represent a tangible procurement advantage.

compound sourcing MLSMR vendor availability reproducibility ZINC

Recommended Application Scenarios for N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide Based on Verified Differentiation Evidence


CRF-Binding Protein (CRF-BP) Biochemical Screening and Assay Development

This compound is directly validated as a CRF-BP ligand with an EC₅₀ of 2.26 µM in a biochemical binding assay (PubChem AID 602473) [1]. Researchers developing CRF-BP fluorescence polarization, TR-FRET, or radioligand displacement assays can use this compound as a starting-point probe or reference inhibitor. The para-chloro substitution is critical for this activity—the ortho-chloro isomer shows no meaningful activity on CRF-BP [2]. Procurement of the correct para-chloro isomer is essential for assay reproducibility.

Oxadiazole-Benzothiazole Hybrid SAR Campaigns Targeting Halogen-Bond-Mediated Recognition

The 4-chlorophenyl substituent uniquely combines enhanced lipophilicity (estimated cLogP ≈ 3.8) with σ-hole halogen-bond donor capacity, features absent from the unsubstituted phenyl (cLogP ≈ 3.1, no halogen bond), 4-fluorophenyl (weak halogen-bond donor), and 4-methylphenyl (no halogen bonding) analogs [1][2]. Medicinal chemistry teams exploring halogen-bond-driven potency gains in hydrophobic enzyme pockets (e.g., kinases, GPCRs, nuclear receptors) should use this compound as the halogenated benchmark against which des-halo and alternative halogen analogs are compared.

Computational Chemistry and Docking-Based Virtual Screening with Experimental Validation Anchor

With a defined SMILES string, a known biological target (CRF-BP), and a quantitative EC₅₀ value of 2.26 µM, this compound serves as a rare experimentally validated anchor point for docking pose calibration, pharmacophore model generation, and virtual screening validation in the benzothiazole-oxadiazole chemical space [1]. The availability of the inactive ortho-chloro isomer (CID 4260390) as a negative control further strengthens its utility as a computational benchmark pair [2].

Multi-Vendor Compound Resupply for Longitudinal Screening Programs

The compound's presence in the ZINC catalog (ZINC19737391) with confirmed availability from Enamine, ChemDiv, Vitas-M, and MolPort ensures supply chain resilience for multi-year screening initiatives [1]. Unlike single-source analogs (e.g., 6-carboxamide regioisomer primarily from Arctom), researchers can cross-reference MLSMR bioactivity data (EC₅₀ = 2.26 µM) to qualify new vendor batches, maintaining assay consistency across procurement cycles [2].

Quote Request

Request a Quote for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.